![molecular formula C15H12N2OS B2442536 1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one CAS No. 797782-04-8](/img/structure/B2442536.png)
1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed in recent years .
Molecular Structure Analysis
The molecular formula of 1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one is C15H12N2OS. Its molecular weight is 268.33.
Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This includes reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .
Scientific Research Applications
Anti-Fibrosis Activity
The compound, being a derivative of thiophene, could potentially have anti-fibrosis activity . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties, including anti-fibrotic activities .
Antimicrobial Activity
The compound could potentially have antimicrobial activity. A novel bacteriophage named FAb1656-2 and its endolysin showed significant antibacterial activity against multidrug-resistant Acinetobacter baumannii .
Anti-Inflammatory Activity
Thiophene nucleus-containing compounds, such as the one , show various activities like anti-inflammatory agents .
Anticancer Activity
Thiophene derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including anticancer properties .
Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Future Directions
The future development of reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
properties
IUPAC Name |
1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWULAKOQBOVIMY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one |
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